molecular formula C6H6F2N2 B599231 4-(Difluoromethyl)pyridin-2-amine CAS No. 1346536-47-7

4-(Difluoromethyl)pyridin-2-amine

Numéro de catalogue B599231
Numéro CAS: 1346536-47-7
Poids moléculaire: 144.125
Clé InChI: CXNARPJWYBRIKJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(Difluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H6F2N2 . It has a molecular weight of 144.12 g/mol . This compound is used as a key intermediate for the preparation of numerous protein kinase inhibitors and clinical candidates targeting phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase .


Synthesis Analysis

The synthesis of 4-(Difluoromethyl)pyridin-2-amine starts from 2,2-difluoroacetic anhydride. An efficient five-step and two-pot procedure has been developed to prepare this compound . This procedure avoids using amination in sealed vessels .


Molecular Structure Analysis

The InChI code for 4-(Difluoromethyl)pyridin-2-amine is InChI=1S/C6H6F2N2/c7-6(8)4-1-2-10-5(9)3-4/h1-3,6H,(H2,9,10) . The Canonical SMILES is C1=CN=C(C=C1C(F)F)N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Difluoromethyl)pyridin-2-amine include a molecular weight of 144.12 g/mol, a topological polar surface area of 38.9 Ų, and a complexity of 108 . It has one hydrogen bond donor count and four hydrogen bond acceptor counts .

Applications De Recherche Scientifique

  • Synthesis of Protein Kinase Inhibitors : 4-(Difluoromethyl)pyridin-2-amine is a key intermediate in the synthesis of protein kinase inhibitors. These inhibitors target enzymes like phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase, which are crucial in various cellular processes and disease states (Rageot et al., 2019).

  • 2-Amination of Pyridines : This compound is used in the 2-amination of pyridines, a process that modifies pyridine molecules to create 2-aminopyridines. This modification is crucial in synthesizing various chemical compounds with applications in medicine and other fields (Yin et al., 2007).

  • Synthesis of Macrocyclic Ring Systems : 4-(Difluoromethyl)pyridin-2-amine derivatives have been used as building blocks for creating macrocyclic ring systems. These systems have applications in materials science and pharmaceutical research (Chambers et al., 2004).

  • Synthesis of Fluorinated Heterocycles : It plays a role in the fluorination of heterocycles, which is significant in the development of pharmaceuticals and agrochemicals due to the property-modifying effects of fluorination (Fier & Hartwig, 2013).

  • Parallel Synthesis of Dialkylamino-pyridines : The compound is involved in the parallel synthesis of 4-amino-2,6-dialkylamino-pyridines, a process that is adaptable for combinatorial chemistry, which is crucial in drug discovery (Menichincheri et al., 2003).

  • Development of Novel Pyridine-Based Derivatives : It has been used in the Suzuki cross-coupling reaction to create novel pyridine derivatives, which have potential applications in medicine and materials science (Ahmad et al., 2017).

Safety And Hazards

The safety information for 4-(Difluoromethyl)pyridin-2-amine includes a GHS07 pictogram and a warning signal word . The hazard statements and precautionary statements are not explicitly mentioned in the search results.

Propriétés

IUPAC Name

4-(difluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2/c7-6(8)4-1-2-10-5(9)3-4/h1-3,6H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNARPJWYBRIKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethyl)pyridin-2-amine

CAS RN

1346536-47-7
Record name 4-(difluoromethyl)pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A flask containing N-tert-butyl-4-(difluoromethyl)pyridin-2-amine (4.43 g, 22.1 mmol), triethylsilane (7.28 mL, 44.2 mmol) and trifluoroacetic acid (22.1 mL, 1 M) was fitted with a reflux condenser. The reaction mixture was stirred at 90° C. for 21 hr and then, after cooling to rt, concentrated to dryness and partitioned between CH2Cl2 and sat. aq. NaHCO3. After separation of the phases, the aqueous layer was re-extracted with CH2Cl2 and the combined organics were dried over MgSO4. Concentration afforded 4-(difluoromethyl)pyridin-2-amine as a light brown solid (3.16 g, >99%); 1H NMR (400 MHz, CDCl3) δ 8.16 (d, J=5.3 Hz, 1H), 6.74 (d, J=5.3 Hz, 1H), 6.66-6.33 (m, 2H), 4.62 (br s, 2H).
Name
N-tert-butyl-4-(difluoromethyl)pyridin-2-amine
Quantity
4.43 g
Type
reactant
Reaction Step One
Quantity
7.28 mL
Type
reactant
Reaction Step One
Quantity
22.1 mL
Type
reactant
Reaction Step One

Citations

For This Compound
61
Citations
D Rageot, F Beaufils, C Borsari… - … Process Research & …, 2019 - ACS Publications
A new, scalable, rapid, high yielding, and practical synthesis of 4-(difluoromethyl)pyridin-2-amine provides a key intermediate for the preparation of numerous protein kinase inhibitors …
Number of citations: 7 pubs.acs.org
D Rageot, T Bohnacker, A Melone… - Journal of Medicinal …, 2018 - ACS Publications
Mechanistic target of rapamycin (mTOR) promotes cell proliferation, growth, and survival and is overactivated in many tumors and central nervous system disorders. PQR620 (3) is a …
Number of citations: 68 pubs.acs.org
D Rageot, T Bohnacker, E Keles… - Journal of medicinal …, 2019 - ACS Publications
The phosphoinositide 3-kinase (PI3K)/mechanistic target of rapamycin (mTOR) pathway is frequently overactivated in cancer, and drives cell growth, proliferation, survival, and …
Number of citations: 45 pubs.acs.org
C Borsari, E Keles, D Rageot, A Treyer… - Journal of medicinal …, 2020 - ACS Publications
The mechanistic target of rapamycin (mTOR) pathway is hyperactivated in cancer and neurological disorders. Rapalogs and mTOR kinase inhibitors (TORKi) have recently been …
Number of citations: 17 pubs.acs.org
P Kocienski - Synfacts, 2020 - thieme-connect.com
Significance: 4-(Difluoromethyl) pyridin-2-amine (G) is a core component of triazines PQR620 and PQR530. The scalable five-step, two-pot synthesis depicted delivered 1.36 kilogram …
Number of citations: 0 www.thieme-connect.com
M De Pascale, L Bissegger, C Tarantelli… - European Journal of …, 2023 - Elsevier
Upregulation of mechanistic target of rapamycin (mTOR) signaling drives various types of cancers and neurological diseases. Rapamycin and its analogues (rapalogs) are first …
Number of citations: 4 www.sciencedirect.com
Y Zafrani, S Saphier, E Gershonov - Future Medicinal Chemistry, 2019 - Future Science
Incorporation of fluorine atoms or fluorine-containing functions within bioactive compounds is considered one of the most useful approaches to address important issues relevant to …
Number of citations: 56 www.future-science.com
A Cai, W Yan, X Zeng, SB Zacate, TH Chao… - Nature …, 2021 - nature.com
Organic molecules that contain alkyl-difluoromethyl moieties have received increased attention in medicinal chemistry, but their synthesis in a modular and late-stage fashion remains …
Number of citations: 17 www.nature.com
E Gershonov, D Amir, O Redy-Keisar, I Binyamin… - Journal of Fluorine …, 2021 - Elsevier
The effective difluoromethylations of various S- and O- based- nucleophiles, presenting a wide range of pK a values, using diethyl(bromodifluoromethyl) phosphonate (1) under basic …
Number of citations: 3 www.sciencedirect.com
J Hu, Y Zhang, N Tang, Y Lu, P Guo, Z Huang - Bioorganic & Medicinal …, 2021 - Elsevier
This study describes the synthesis of novel 1,3,5-triazine derivatives as potent inhibitors of cervical cancer. The compounds were initially tested for inhibition of PI3K/mTOR, where they …
Number of citations: 23 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.